REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2=[N:8][C:9]([CH3:16])=[C:10]([CH2:13][CH2:14]O)[C:11](=[O:12])[N:6]2[CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:19])=O>CN(C)C=O>[OH:1][C:2]1[C:7]2=[N:8][C:9]([CH3:16])=[C:10]([CH2:13][CH2:14][Cl:19])[C:11](=[O:12])[N:6]2[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=CN2C1=NC(=C(C2=O)CCO)C
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CN2C1=NC(=C(C2=O)CCCl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |